molecular formula C15H14O4 B8470674 1,3-Benzodioxol-5-yl-(4-methoxyphenyl)methanol

1,3-Benzodioxol-5-yl-(4-methoxyphenyl)methanol

Cat. No. B8470674
M. Wt: 258.27 g/mol
InChI Key: UJGWKTSSCIBXIB-UHFFFAOYSA-N
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Patent
US07470723B2

Procedure details

To a stirred solution of benzo[1,3]dioxol-5-yl-(4-methoxy-phenyl) -methanol (2.54 g crude, 9.1 mmol) in CH2Cl2 (20 mL) at room temperature was added activated MnO2 powder (4.0 g, 45.5 mmol) and kept adding 2˜3 equivalents of MnO2 every 3˜5 h until HPLC showed disappearance of the starting material. The black suspension was filtered through a Celite pad, concentrated in vacuo to give benzo[1,3]dioxol-5-yl-(4-methoxy-phenyl)-methanone as a yellow solid (2.47 g, 106% crude yield, HPLC purity 93%): 1H NMR (CDCl3) δ 3.89 (s, 3H, —OCH3), 6.06 (s, 2H, CH2), 6.76-6.98 (m, 3H, Ar), 7.26-7.39 (m, 2H, Ar), 7.75-7.80 (m, 2H, Ar). The product was used in the next step without further purification.
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH:10]([C:12]3[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=3)[OH:11])=[CH:9][C:4]=2[O:3][CH2:2]1>C(Cl)Cl.O=[Mn]=O>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([C:12]3[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=3)=[O:11])=[CH:9][C:4]=2[O:3][CH2:2]1

Inputs

Step One
Name
Quantity
2.54 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C(O)C2=CC=C(C=C2)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4 g
Type
catalyst
Smiles
O=[Mn]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The black suspension was filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C(=O)C2=CC=C(C=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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